Differentiated Kinase Selectivity Profile Compared to Broader-Spectrum Agents
Ansornitinib demonstrates a more restricted kinase inhibition profile compared to the triple angiokinase inhibitor nintedanib. While nintedanib potently inhibits the FGFR family (FGFR1/2/3 IC50s: 69/37/108 nM) in addition to VEGFR and PDGFR , ansornitinib exhibits much weaker inhibition of FGFR1, with a reported IC50 range of 10-20 μM [1]. This difference in kinase selectivity translates to a distinct biological activity profile that is more focused on PDGFR and VEGFR signaling pathways.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | FGFR1: 10-20 μM |
| Comparator Or Baseline | Nintedanib: FGFR1 IC50 = 69 nM |
| Quantified Difference | Ansornitinib is >144-fold less potent against FGFR1 |
| Conditions | In vitro enzymatic kinase assays (cross-study comparison) |
Why This Matters
This selectivity profile supports the use of ansornitinib in studies where avoiding FGFR-mediated toxicity or pathway activation is a scientific priority.
- [1] Ansornitinib. GlpBio. Product ID: GC70992. View Source
